2-Chloro-5-phenyl-9,9'-spirobi[fluorene]
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Overview
Description
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C₃₁H₁₉Cl. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a phenyl group attached to the fluorene core. This compound is primarily used in research and development within the fields of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst like aluminum chloride.
Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar steps but optimized for larger-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the creation of novel materials with unique optical and electronic characteristics.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to interact with various analytes and produce detectable signals.
Mechanism of Action
The mechanism by which 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of the chlorine atom and phenyl group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The spiro linkage provides structural stability and rigidity, which is beneficial for maintaining the integrity of the material in various applications .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: Lacks the chlorine and phenyl substituents, resulting in different electronic properties.
2-Bromo-5-phenyl-9,9’-spirobi[fluorene]: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-9,9’-spirobi[fluorene]: Lacks the phenyl group, affecting its electronic and optical properties.
Uniqueness
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is unique due to the combination of the chlorine atom and phenyl group, which together enhance its electronic properties and make it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C31H19Cl |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2'-chloro-5'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Cl/c32-21-17-18-25-29(19-21)31(26-14-6-4-11-23(26)24-12-5-7-15-27(24)31)28-16-8-13-22(30(25)28)20-9-2-1-3-10-20/h1-19H |
InChI Key |
OUFINDSIMWZYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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